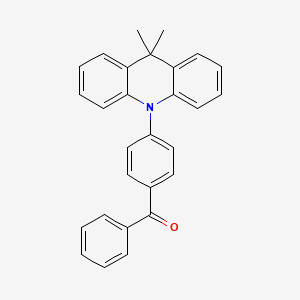
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is an organic compound that features a complex structure with multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: Starting with a precursor like 9,9-dimethylacridine, the acridine core can be synthesized through cyclization reactions.
Functionalization of the Phenyl Ring: The phenyl group can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the acridine derivative with the phenylmethanone moiety under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological interactions due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds with similar acridine cores.
Phenylmethanone Derivatives: Compounds with similar ketone functionalities.
Uniqueness
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is unique due to its specific combination of acridine and phenylmethanone moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C28H23NO |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[4-(9,9-dimethylacridin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)23-12-6-8-14-25(23)29(26-15-9-7-13-24(26)28)22-18-16-21(17-19-22)27(30)20-10-4-3-5-11-20/h3-19H,1-2H3 |
InChI Key |
UTQSVLIXPJOPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
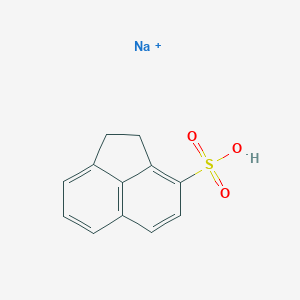

![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)

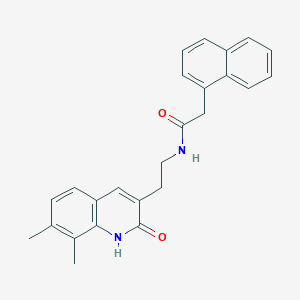
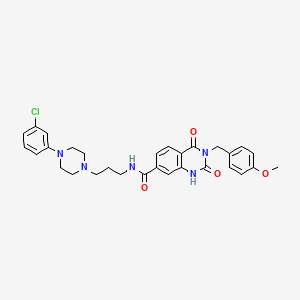
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
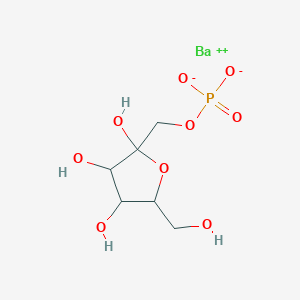
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
